![molecular formula C7H14N2O4S B1339735 1-Ethyl-3-methylimidazolium methyl sulfate CAS No. 516474-01-4](/img/structure/B1339735.png)
1-Ethyl-3-methylimidazolium methyl sulfate
Overview
Description
1-Ethyl-3-methylimidazolium methyl sulfate is a water-miscible, aprotic room temperature ionic liquid . It is used as an alternative to the corresponding halide salts in metathesis reactions to prepare other ionic liquids . It is also utilized in the study of layering and shear properties of ionic liquid between nano-films and mica surfaces .
Synthesis Analysis
The synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate involves a continuous flow process in a PTFE micro-capillary . A Y-shaped microfluidic junction is used to mix the incoming reactants. The yield increases monotonically as the reaction temperature is increased, while it reduces with an increase in the diameter of the micro-capillary .
Molecular Structure Analysis
The electronic and structural properties of the ion pair 1-ethyl-3-methylimidazolium ethyl sulfate have been studied using density functional methods . Three locally stable conformers of the ion pair complex are considered to analyze molecular interactions between its cation and anion .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium ethyl sulfate is used in metathesis reactions to prepare other ionic liquids . It is also used as an eluent modifier to the mobile phase, resulting in better separation of the three positional isomers of benzoic acid by reversed-phase (RP) high-performance liquid chromatography (HPLC) .
Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium ethyl sulfate is a water-miscible, aprotic room temperature ionic liquid . Its physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components .
Scientific Research Applications
Chemical Synthesis
1-Ethyl-3-methylimidazolium methyl sulfate is widely used as a solvent and reaction medium in chemical synthesis due to its excellent solvation ability, high thermal stability, and large solubility. It serves as a versatile reagent in various applications .
Metathesis Reactions
This compound is utilized as an alternative to corresponding halide salts in metathesis reactions to prepare other ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate .
Microfluidic Synthesis
The compound has been reported in the continuous flow synthesis of ionic liquids within PTFE micro-capillaries, using a Y-shaped microfluidic junction for mixing reactants, which highlights its role in microfluidic applications .
Future Directions
Ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate have been widely used in a variety of applications like catalysis, organic synthesis, solvent extraction, and electrochemistry . Their physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components, making them attractive in various separation processes . Future research may focus on optimizing the synthesis process and exploring new applications.
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDLSWVIAITRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049310 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium methyl sulfate | |
CAS RN |
516474-01-4 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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